(2S,3S)-2-[4-[4-[(2R)-2,3-dihydroxypropoxy]phenyl]-2,5-dioxoimidazolidin-1-yl]-N-(2-fluoro-4-iodophenyl)-3-phenylbutanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
RO5068760 is a potent, highly selective, non-adenosine triphosphate (ATP) competitive inhibitor of mitogen-activated protein kinase kinase (MEK) 1 and 2. This compound is part of a new class of MEK inhibitors that selectively block the mitogen-activated protein kinase (MAPK) pathway signaling by inhibiting the phosphorylation of both extracellular signal-regulated kinases (ERK) 1 and 2 and MEK 1 and 2 . It has shown significant efficacy in preclinical models of various human cancers, including melanoma, colorectal, pancreatic, and non-small cell lung cancer .
準備方法
The synthesis of RO5068760 involves multiple steps, starting with the preparation of substituted hydantoin intermediates. The specific synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. . Industrial production methods would likely involve optimization of these synthetic routes to ensure high yield and purity of the final product.
化学反応の分析
RO5068760 undergoes various chemical reactions, primarily focusing on its interaction with the MEK enzymes. The compound selectively inhibits the phosphorylation of MEK 1 and 2, which in turn prevents the activation of ERK 1 and 2 . Common reagents and conditions used in these reactions include kinase assays and cell-based assays to measure the inhibition of phosphorylation. The major products formed from these reactions are the phosphorylated and non-phosphorylated forms of MEK and ERK proteins .
科学的研究の応用
RO5068760 has been extensively studied for its potential in cancer therapy. It has demonstrated significant antitumor activity in preclinical models of various human cancers, including melanoma, colorectal, pancreatic, and non-small cell lung cancer . The compound has shown dose-dependent antitumor activity, with partial and complete regressions observed in several tumor models . Additionally, RO5068760 has been studied in combination with other therapies, such as chemotherapy and targeted therapy, to enhance its antitumor effects .
作用機序
RO5068760 exerts its effects by selectively inhibiting the MEK enzymes, which are key components of the MAPK signaling pathway. By blocking the phosphorylation of MEK 1 and 2, the compound prevents the activation of ERK 1 and 2, leading to the inhibition of cell proliferation and induction of apoptosis in tumor cells . This mechanism of action makes RO5068760 a promising candidate for the treatment of cancers with aberrant MAPK pathway activation .
類似化合物との比較
RO5068760 is unique among MEK inhibitors due to its high selectivity and potency. Similar compounds in this class include trametinib, cobimetinib, and selumetinib, which also target the MEK enzymes but may differ in their selectivity, potency, and pharmacokinetic properties . RO5068760 has shown superior efficacy in tumors harboring B-Raf mutations compared to other MEK inhibitors .
特性
分子式 |
C28H27FIN3O6 |
---|---|
分子量 |
647.4 g/mol |
IUPAC名 |
(2S,3S)-2-[4-[4-[(2R)-2,3-dihydroxypropoxy]phenyl]-2,5-dioxoimidazolidin-1-yl]-N-(2-fluoro-4-iodophenyl)-3-phenylbutanamide |
InChI |
InChI=1S/C28H27FIN3O6/c1-16(17-5-3-2-4-6-17)25(26(36)31-23-12-9-19(30)13-22(23)29)33-27(37)24(32-28(33)38)18-7-10-21(11-8-18)39-15-20(35)14-34/h2-13,16,20,24-25,34-35H,14-15H2,1H3,(H,31,36)(H,32,38)/t16-,20+,24?,25-/m0/s1 |
InChIキー |
MEPDJWRMAAUPBM-WZOIWPSZSA-N |
異性体SMILES |
C[C@@H](C1=CC=CC=C1)[C@@H](C(=O)NC2=C(C=C(C=C2)I)F)N3C(=O)C(NC3=O)C4=CC=C(C=C4)OC[C@@H](CO)O |
正規SMILES |
CC(C1=CC=CC=C1)C(C(=O)NC2=C(C=C(C=C2)I)F)N3C(=O)C(NC3=O)C4=CC=C(C=C4)OCC(CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。